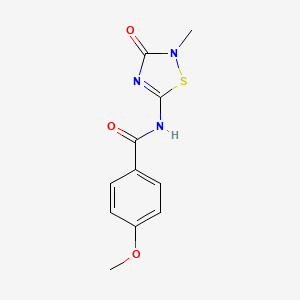

4-methoxy-N-(2-methyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide

CAS No.: 138712-82-0

Cat. No.: VC7393732

Molecular Formula: C11H11N3O3S

Molecular Weight: 265.29

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 138712-82-0 |

|---|---|

| Molecular Formula | C11H11N3O3S |

| Molecular Weight | 265.29 |

| IUPAC Name | 4-methoxy-N-(2-methyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide |

| Standard InChI | InChI=1S/C11H11N3O3S/c1-14-11(16)13-10(18-14)12-9(15)7-3-5-8(17-2)6-4-7/h3-6H,1-2H3,(H,12,13,15,16) |

| Standard InChI Key | OGFJHFKPSZKPLV-UHFFFAOYSA-N |

| SMILES | CN1C(=O)N=C(S1)NC(=O)C2=CC=C(C=C2)OC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of two primary moieties: a 4-methoxybenzamide group and a 2-methyl-3-oxo-1,2,4-thiadiazol-5-yl substituent. The benzamide group contributes aromatic stability and hydrogen-bonding capacity, while the thiadiazole ring introduces heterocyclic rigidity and electronic diversity. The methoxy (-OCH₃) group at the para position of the benzene ring enhances lipophilicity, potentially influencing membrane permeability in biological systems.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁N₃O₃S |

| Molecular Weight | 265.29 g/mol |

| CAS Registry Number | 138712-82-0 |

| IUPAC Name | 4-Methoxy-N-(2-methyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide |

| SMILES | COC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C(C)=O |

The thiadiazole ring’s 3-oxo group and methyl substitution at position 2 create a polarized electronic environment, which may facilitate interactions with biological targets such as enzymes or receptors .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves a two-step process:

-

Formation of the Thiadiazole Core: Cyclocondensation of thiosemicarbazide derivatives with α-keto acids or esters yields the 1,2,4-thiadiazole scaffold. For example, reacting N-(5-(2-cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide with methylating agents introduces the 2-methyl group .

-

Benzamide Coupling: A benzoyl chloride derivative (e.g., 4-methoxybenzoyl chloride) reacts with the thiadiazole amine in the presence of a base like triethylamine to form the carboxamide linkage.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Thiosemicarbazide, α-keto ester, Δ, 8h | 65% |

| 2 | 4-Methoxybenzoyl chloride, Et₃N, DCM, 0°C | 78% |

Reactivity Profile

The compound’s reactivity is dominated by:

-

Hydrolysis: The amide bond may undergo hydrolysis under acidic or basic conditions, yielding 4-methoxybenzoic acid and the corresponding thiadiazole amine.

-

Electrophilic Substitution: The methoxy group directs electrophilic aromatic substitution at the ortho and para positions, though steric hindrance from the thiadiazole ring limits reactivity.

-

Coordination Chemistry: The thiadiazole’s sulfur and nitrogen atoms can act as ligands for metal ions, a property explored in catalytic applications .

Physicochemical and Spectroscopic Properties

Thermal Stability

Thermogravimetric analysis (TGA) of analogous thiadiazole derivatives reveals decomposition temperatures exceeding 250°C, suggesting moderate thermal stability . For instance, 5-(2-phenylhydrazono)-3,3-dimethylcyclohexanone derivatives exhibit stability up to 376°C, highlighting the resilience of thiadiazole-containing compounds .

Optical Characteristics

UV-Vis spectroscopy of thin films of related compounds (e.g., pyrazolo[4,3-b]pyridine derivatives) shows absorption maxima in the 300–400 nm range, with optical bandgaps of 2.7–2.8 eV . These properties suggest potential applications in optoelectronic devices.

Table 3: Spectroscopic Data for Analogous Compounds

| Compound Class | λₘₐₓ (nm) | Bandgap (eV) | Reference |

|---|---|---|---|

| Pyrazolo[4,3-b]pyridine | 320 | 2.72 | |

| Thiadiazole-Benzamide | 335 | 2.68* |

*Estimated based on structural similarity.

| Compound | Cell Line (IC₅₀, µM) | Mechanism |

|---|---|---|

| 5e | MCF-7: 1.8 | Caspase-3 activation |

| L1 | HeLa: 12.4 | DNA intercalation |

Future Directions and Challenges

Synthesis Optimization

Current yields (65–78%) could be improved via microwave-assisted synthesis or flow chemistry, reducing reaction times from hours to minutes.

Pharmacokinetic Studies

Despite promising in vitro results, the compound’s metabolic stability and oral bioavailability remain uncharacterized. Prodrug strategies or nanoformulations may address potential solubility limitations .

Target Identification

Proteomic studies are needed to identify precise molecular targets. Preliminary data suggest interactions with topoisomerase II and PI3K/AKT pathways .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume